3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
This compound belongs to the pyrroloquinoxaline sulfonamide class, characterized by a quinoxaline core fused with a pyrrole ring, substituted with a sulfonyl group and aryl moieties. Its structure includes:
- Aryl substituent: A 3-methylphenyl group at the 1-position of the pyrroloquinoxaline scaffold.
Properties
Molecular Formula |
C25H22N4O2S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C25H22N4O2S/c1-15-7-6-8-18(13-15)29-24(26)23(32(30,31)19-12-11-16(2)17(3)14-19)22-25(29)28-21-10-5-4-9-20(21)27-22/h4-14H,26H2,1-3H3 |
InChI Key |
OVOBFFOKWQVCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=C(C=C5)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzenesulfonyl chloride with 3-methylphenylamine, followed by cyclization with appropriate reagents to form the pyrroloquinoxaline core. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-[(3,4-Dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Sulfonamides
*Estimated molecular formula: C27H24N4O2S (based on substituents).
Key Observations:
Structural Variations: Sulfonyl Groups: The target compound’s 3,4-dimethylphenylsulfonyl group contrasts with phenyl (e.g., 374922-43-7) or 4-methoxyphenyl (844850-43-7) substituents. Aryl Substituents: The 3-methylphenyl group differs from 4-fluorophenyl (374922-43-7) or phenethyl chains (374091-34-6). Fluorine or methoxy groups may influence electronic effects and binding affinity to targets like SIRT1 .
Biological Activity :
- The SIRT1 activator 374922-43-7 (IC50 = 0.5 μM) demonstrates the importance of the 4-fluorophenyl group for epigenetic modulation . The target compound’s methyl groups may alter this activity due to steric effects.
- Phenethyl or propyl chains (e.g., 374091-34-6, 844850-43-7) suggest flexibility in targeting extended binding pockets, whereas rigid aryl groups (e.g., 3-methylphenyl) may favor selectivity .
Commercial Availability: Compounds like 374922-43-7 are marketed by TCI Chemicals at premium prices (e.g., $6,600/10 mg), indicating high demand for pyrroloquinoxaline derivatives in drug discovery .
Research Implications and Gaps
- Target Compound : Further studies are needed to elucidate its pharmacokinetics and specific targets. Methyl substituents may confer metabolic stability compared to fluoro or methoxy analogs.
- Analog Optimization: Substituting sulfonyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties could modulate activity, as seen in related triazoloquinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
